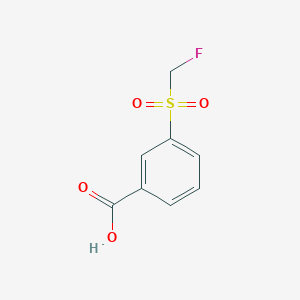

3-(Fluoromethylsulfonyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Microbial Degradation and Environmental Fate

Studies have explored the microbial degradation of polyfluoroalkyl chemicals, highlighting the transformation of these compounds into perfluoroalkyl acids (PFAAs) through environmental processes. This research is crucial for understanding the persistence and movement of fluorinated compounds in the ecosystem. Liu and Avendaño (2013) discuss the degradation of non-fluorinated functionalities in polyfluoroalkyl and perfluoroalkyl moieties, leading to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which are of environmental concern due to their toxicity and ubiquity (Liu & Avendaño, 2013).

Analysis and Environmental Occurrence of Fluoroalkylether Substances

The detection and analysis of fluoroalkylether substances in environmental and biomonitoring samples have been reviewed to bridge knowledge gaps on their environmental fate and effects. Munoz et al. (2019) provide an inventory of ether-PFAS structures and discuss their environmental occurrence, fate, and comparative effects with some legacy PFAS such as PFOA and PFOS (Munoz et al., 2019).

Indirect Exposure and Environmental Burden

The contribution of indirect exposure to the environmental burden of perfluorinated acids has been critically reviewed, with findings suggesting significant sources of PFOA and PFOS exposure prior to regulatory phase-outs. This highlights the complexity of human fluorochemical contamination and the importance of understanding both direct and indirect exposure pathways (D’eon & Mabury, 2011).

Contamination and Toxicity

Research on the developmental toxicity of perfluoroalkyl acids and their derivatives has contributed to a better understanding of the hazards associated with these compounds. Studies have aimed to elucidate the potential health risks, particularly in terms of developmental and reproductive effects, associated with exposure to PFOS and PFOA (Lau et al., 2004).

Emerging Concerns and Regulatory Perspectives

The transition to fluorinated alternatives has raised concerns about their safety for humans and the environment. Wang et al. (2013) review the fluorinated alternatives to long-chain PFCAs and PFSAs, underscoring the need for further research to fill major data gaps for meaningful risk assessments and management of these chemicals (Wang et al., 2013).

Safety and Hazards

The safety data sheet for benzoic acid suggests that it may form combustible dust concentrations in air, cause skin irritation, cause serious eye damage, and cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Propiedades

IUPAC Name |

3-(fluoromethylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c9-5-14(12,13)7-3-1-2-6(4-7)8(10)11/h1-4H,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHYTWVBMZEEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2937444.png)

![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2937445.png)

![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2937448.png)

![(NE)-N-(1-imidazo[2,1-b][1,3]thiazol-5-ylethylidene)hydroxylamine](/img/structure/B2937455.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2937459.png)

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol](/img/structure/B2937462.png)

![6-[(oxan-4-yl)methoxy]-N-(pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B2937463.png)

![2-({4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile](/img/structure/B2937465.png)